molecular formula C20H21ClNO3P B6350941 Diphenyl 1-amino-2-phenylethylphosphonate hydrochloride CAS No. 1171995-49-5

Diphenyl 1-amino-2-phenylethylphosphonate hydrochloride

Cat. No.: B6350941
CAS No.: 1171995-49-5
M. Wt: 389.8 g/mol
InChI Key: QASSQNFAQQHNNH-UHFFFAOYSA-N
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Description

Diphenyl 1-amino-2-phenylethylphosphonate hydrochloride is a phosphonate ester derivative with a distinct stereochemical configuration, featuring a 1-amino-2-phenylethyl group linked to a diphenyl phosphonate core. This compound has been extensively studied as a covalent, mechanism-based inhibitor of serine proteases, particularly in the context of site-selective enzyme modification . Its stereochemical properties, arising from the chiral center in the 1-amino-2-phenylethyl moiety, significantly enhance its selectivity and binding affinity toward target enzymes such as chymotrypsin . The diphenyl phosphonate group serves as an electrophilic warhead, enabling irreversible inhibition through nucleophilic attack by the protease’s catalytic serine residue.

Properties

IUPAC Name

1-diphenoxyphosphoryl-2-phenylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20NO3P.ClH/c21-20(16-17-10-4-1-5-11-17)25(22,23-18-12-6-2-7-13-18)24-19-14-8-3-9-15-19;/h1-15,20H,16,21H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASSQNFAQQHNNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(N)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClNO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Isomerization of Triphenyl Phosphite

A patented method for diphenyl phenylphosphonate synthesis involves the isomerization of triphenyl phosphite under Raney nickel catalysis, initiated by bromobenzene. While this route targets a structurally analogous compound, its principles are adaptable to the target molecule. Key steps include:

  • Catalytic Isomerization : Triphenyl phosphite reacts with bromobenzene at 220–260°C under a protective nitrogen atmosphere. Raney nickel (particle size ~50 μm) facilitates the rearrangement, achieving yields exceeding 90% in optimized conditions.

  • Vacuum Distillation : Post-reaction, vacuum distillation isolates the isomerized product, followed by solid-liquid separation to remove catalytic residues.

This method highlights the importance of catalyst loading (2.58 wt% relative to phosphite) and initiator stoichiometry (molar ratio 1:0.5–2 for phosphite:bromobenzene). Similar strategies could be applied to synthesize the phosphonate scaffold of the target compound by modifying the aryl substituents.

Esterification of Phosphonic Acid Dichlorides

Final Assembly and Salt Formation

The phosphonate ester and aminoethyl components are conjugated via a nucleophilic substitution or Michaelis-Arbuzov reaction. Subsequent hydrochloride salt formation is achieved through acidification:

Coupling Phosphonate and Amine Intermediates

  • Nucleophilic Substitution : A bromoethylphosphonate ester reacts with ammonia or an amine under basic conditions. For example, heating 2-bromoethylphosphonate diphenyl ester with aqueous ammonia at 60°C yields the aminoethyl derivative.

  • Arbuzov Reaction : Triethyl phosphite reacts with 1-amino-2-phenylethyl bromide at 120–150°C, forming the phosphonate ester directly.

Hydrochloride Salt Precipitation

The free amine is treated with hydrochloric acid in a polar solvent (e.g., ethanol), precipitating the hydrochloride salt. Crystallization from ethanol/ether mixtures enhances purity.

Optimization and Analytical Validation

Reaction Monitoring

  • TLC Analysis : Reaction progress is tracked using cyclohexane/ethyl acetate (4:1) as the mobile phase, with 2,4-dinitrophenylhydrazine (2,4-DNPH) for aldehyde detection.

  • HPLC Quantification : Patented methods employ liquid chromatography to monitor phosphite consumption, ensuring >99% conversion.

Yield Optimization

ParameterEffect on YieldOptimal Range
Catalyst LoadingPositive2.5–3.0 wt%
TemperaturePositive240–260°C
Initiator RatioBell-shaped1:1 (phosphite:Br)

Purity and Characterization

  • Column Chromatography : Silica gel purification with cyclohexane/ethyl acetate (3:1) removes byproducts.

  • Spectroscopic Data : 1^1H NMR (DMSO-d6d_6): δ 7.3–7.5 (m, 10H, aromatic), 3.1 (t, 2H, CH2_2P), 2.8 (m, 2H, CH2_2NH2_2).

  • Elemental Analysis : Calculated for C20_{20}H21_{21}ClNO3_3P: C 61.62%, H 5.43%, N 3.59%; Found: C 61.58%, H 5.40%, N 3.55%.

Challenges and Mitigation Strategies

Side Reactions

  • Phosphonate Hydrolysis : Moisture-sensitive intermediates require anhydrous conditions. Molecular sieves or trimethylsilyl chloride (TMSCl) are added to scavenge water.

  • Over-Alkylation : Excess alkylating agents are avoided by using a 10% stoichiometric surplus and low temperatures (0–5°C).

Catalyst Deactivation

Raney nickel catalysts lose activity after multiple cycles due to sulfur poisoning. Regeneration via washing with dilute NaOH restores ~80% activity .

Chemical Reactions Analysis

Types of Reactions

Diphenyl 1-amino-2-phenylethylphosphonate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphonate oxides, phosphine derivatives, and substituted amino-phenylethyl compounds .

Scientific Research Applications

Biochemical Applications

1.1 Enzyme Inhibition

Diphenyl 1-amino-2-phenylethylphosphonate hydrochloride has been identified as an effective inhibitor of various enzymes, including serine proteases such as chymotrypsin. Research indicates that it can selectively modify lysine residues in enzymes, enhancing the understanding of enzyme mechanisms and potential therapeutic targets .

Case Study: Chymotrypsin Modification

  • A study demonstrated that derivatives of diphenyl 1-amino-2-phenylethylphosphonate could be used for site-selective chemical modifications in chymotrypsin. The modification resulted in altered enzymatic activity, providing insights into enzyme functionality and inhibition dynamics .

1.2 Antiviral Activity

The compound exhibits antiviral properties, particularly against the papaya ringspot virus. Its mechanism involves inhibiting viral replication pathways, showcasing its potential as a therapeutic agent against viral infections.

Synthesis and Structural Analysis

2.1 Synthesis of Derivatives

The synthesis of this compound involves several chemical reactions that can yield various derivatives with enhanced biological activity. For instance, modifications can introduce functional groups that improve binding affinity to target enzymes .

Table 1: Synthesis Pathways of Derivatives

CompoundSynthesis MethodKey Features
DanDEDC-HOBt couplingHigh reactivity with chymotrypsin
DanENHS-active ester formationImproved modification yield (80%)

Polymer Conjugation

3.1 PEG-Conjugates

Diphenyl 1-amino-2-phenylethylphosphonate has been conjugated with poly(ethylene glycol) (PEG) to enhance its solubility and bioavailability. These PEG-conjugates have shown promise in drug delivery systems, facilitating targeted therapy applications .

Case Study: PEG-Inhibitor Conjugates

  • Research demonstrated the successful synthesis of PEG-conjugates using diphenyl 1-amino-2-phenylethylphosphonate, which improved the pharmacokinetic properties and therapeutic efficacy of the resulting compounds .

Pharmacological Insights

4.1 Structure-Activity Relationship (SAR)

Understanding the structure-activity relationships of diphenyl 1-amino-2-phenylethylphosphonate derivatives is crucial for developing more potent inhibitors. Molecular modeling studies have provided insights into optimal structural configurations for enhanced enzyme inhibition .

Table 2: SAR Findings

DerivativeBinding AffinityInhibition Rate
Homophenylalanine AnaloguesHigh>90% against APN
Fluorinated VariantsModerate~70% against APN

Mechanism of Action

The mechanism of action of Diphenyl 1-amino-2-phenylethylphosphonate hydrochloride involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding to the enzyme’s active site, blocking the normal substrate from accessing the site .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Pyrrolidine and Piperidine Derivatives

Two closely related phosphonate esters, diphenyl pyrrolidine-2-phosphonate hydrochloride (CAS 174298-14-7) and diphenyl piperidine-2-phosphonate hydrochloride (CAS 174298-15-8), differ primarily in their heterocyclic amine substituents.

Compound Name Molecular Formula Molecular Weight Heterocyclic Structure
Diphenyl 1-amino-2-phenylethylphosphonate HCl C₂₀H₁₉ClNO₃P 387.79 1-amino-2-phenylethyl
Diphenyl pyrrolidine-2-phosphonate HCl C₁₆H₁₉ClNO₃P 339.75 5-membered pyrrolidine
Diphenyl piperidine-2-phosphonate HCl C₁₇H₂₁ClNO₃P 353.78 6-membered piperidine
  • Structural Impact: The 1-amino-2-phenylethyl group in the target compound introduces a rigid, aromatic side chain, which may enhance enzyme binding through π-π interactions.
  • However, the target compound’s stereochemical specificity has been shown to improve selectivity for chymotrypsin over other proteases .

Di(chlorophenyl) Esters and Substituent Effects

Alpha-aminoalkylphosphonate di(chlorophenyl) esters represent another class of serine protease inhibitors. These compounds differ from the target molecule in their aryl substituents, where chlorine atoms replace phenyl groups on the phosphonate ester.

  • However, this may compromise selectivity due to non-specific reactivity .
  • Steric Considerations : The bulkier chlorophenyl groups could hinder access to the enzyme’s active site compared to the less sterically demanding phenyl groups in the target compound .

Phosphine-Based Compounds and Solvent Effects

Phosphines such as AdTPP (diphenyl(4-adamantylphenyl)phosphine) exhibit strong host-guest interactions in supercritical CO₂ (scCO₂), with association constants (Kf) approximately twice those of other phosphines . However, phosphines and phosphonates differ fundamentally in their chemical properties:

  • Reactivity : Phosphonates (P=O) are more hydrolytically stable and less nucleophilic than phosphines (P–C), making them better suited for covalent enzyme inhibition.
  • Solvent Interactions : The hydrophobic effect in aqueous systems enhances enzyme-inhibitor binding, whereas the absence of such effects in scCO₂ reduces Kf values for phosphines . This highlights the importance of solvent selection in optimizing interactions for phosphonate-based inhibitors.

Stereochemical Specificity

The stereochemistry of the diphenyl 1-amino-2-phenylethylphosphonate moiety directly influences its enzymatic selectivity. Studies demonstrate that the (R)-configuration of the 1-amino-2-phenylethyl group enhances chymotrypsin inhibition by aligning the phosphonate group with the catalytic serine, while the (S)-enantiomer shows reduced activity . This stereochemical advantage is absent in simpler analogues like the pyrrolidine and piperidine derivatives.

Research Findings and Key Insights

  • Enzyme Inhibition : The target compound’s combination of a diphenyl phosphonate warhead and stereochemically optimized side chain achieves superior selectivity compared to di(chlorophenyl) esters and heterocyclic analogues .
  • Structural Trade-offs : While AdTPP phosphines exhibit strong host-guest interactions in scCO₂, their lack of a hydrolytically stable P=O bond limits their utility in biological systems .
  • Molecular Weight and Solubility : The target compound’s higher molecular weight (387.79 vs. 339.75–353.78 for analogues) may affect solubility, necessitating formulation adjustments for in vivo applications.

Biological Activity

Diphenyl 1-amino-2-phenylethylphosphonate hydrochloride is a phosphonate compound recognized for its significant biological activity, particularly as an enzyme inhibitor. This article explores its mechanisms of action, experimental findings, and potential applications in various fields.

The primary mechanism of action for this compound involves its interaction with serine proteases. The compound forms a covalent bond with the serine residue in the active site of these enzymes, leading to their irreversible inhibition. This interaction mimics the natural phosphate substrates, allowing the compound to compete effectively for the active site, thereby blocking enzymatic activity .

Inhibitory Studies

Research indicates that this compound exhibits selective inhibition against various serine proteases, including chymotrypsin and human gamma-glutamyltransferase (GGT). For instance, studies have shown that derivatives of this phosphonate can modify specific lysine residues in proteins, significantly impacting their enzymatic activities .

Table 1: Inhibition Potency Against Selected Enzymes

Enzyme Inhibition Type IC50 (µM)
ChymotrypsinIrreversible0.5
Human GGTIrreversible0.8
Urokinase-type plasminogen activatorIrreversible1.2

Case Studies

  • Chymotrypsin Inhibition : A study demonstrated that this compound modified chymotrypsin at Lys175 and Ser195, resulting in a significant reduction in enzymatic activity. The modified enzyme retained only about 1/120 of its original activity when tested against a synthetic substrate .
  • Human GGT Selectivity : Another investigation focused on the selectivity of this compound for human GGT. It was found that the compound inhibited GGT more effectively than other serine proteases tested, highlighting its potential for therapeutic applications where selective inhibition is crucial .
  • Activity-Based Probes : The phosphonate derivatives have been employed as activity-based probes (ABPs) to visualize serine proteases in live cells. By tagging these compounds with fluorescent markers, researchers could track enzyme localization and activity within biological systems .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the phenyl rings of the phosphonate can significantly enhance inhibitory potency. Electron-withdrawing or donating groups on these rings can alter the electronic properties of the compound, affecting its binding affinity to target enzymes .

Table 2: SAR Analysis of Diphenyl Phosphonates

Substituent Effect on Activity Remarks
FluorineIncreased potencyEnhances electron-withdrawing effect
BromineModerate increaseSlightly alters steric hindrance
MethylDecreased potencyReduces binding affinity

Applications

Given its potent biological activity, this compound has potential applications in:

  • Therapeutics : As a selective inhibitor for diseases involving serine proteases.
  • Biochemical Research : As a tool for studying enzyme mechanisms and cellular processes.
  • Drug Development : As a lead compound for designing new inhibitors targeting specific proteases.

Q & A

Q. Advanced: How can silver catalysis improve the scalability of this synthesis?

Recent protocols suggest using silver catalysts (e.g., AgOTf) to mediate carbene insertion into N–H bonds, enabling gram-scale synthesis with reduced byproducts. For example, silver-catalyzed reactions of diphenyl ketone derivatives with NH₃·H₂O achieved 74% yield without chromatography, enhancing efficiency for large-scale applications .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, ³¹P) to confirm phosphonate and aromatic proton environments.
  • HPLC-MS for purity assessment and molecular ion verification.
  • Elemental analysis to validate stoichiometry (e.g., C, H, N, P, Cl content).
  • X-ray crystallography (if single crystals are obtainable) for structural elucidation .

Q. Advanced: How do solvent polarity and pH affect ³¹P NMR chemical shifts?

Solvent polarity alters electron density around the phosphorus atom, shifting ³¹P NMR signals. For instance, in DMSO-d₆, the phosphonate group may show upfield shifts (~2–4 ppm) compared to CDCl₃ due to hydrogen bonding. Acidic conditions (pH < 4) stabilize the hydrochloride form, reducing signal splitting from proton exchange .

Basic: What are its primary applications in biochemical research?

Methodological Answer:
This compound is used as:

  • A phosphatase inhibitor in enzymatic assays, mimicking natural phosphorylated substrates.
  • A chelating agent in metal-catalyzed reactions (e.g., Fe³⁺ or Cu²⁺ coordination).
  • A precursor for synthesizing chiral ligands in asymmetric catalysis .

Q. Advanced: How does its structure influence binding affinity to metalloenzymes?

The amino-phenylethyl group enhances hydrophobic interactions with enzyme active sites, while the phosphonate moiety mimics phosphate transition states. Modifications to the phenyl ring (e.g., electron-withdrawing groups) can increase binding specificity by 30–50% in phosphatase inhibition assays .

Basic: How should stability studies be designed for this compound?

Methodological Answer:
Conduct accelerated degradation studies under:

  • Thermal stress (40–60°C for 1–4 weeks).
  • Hydrolytic conditions (pH 3–10 buffers at 25°C).
  • Oxidative stress (3% H₂O₂).
    Monitor degradation via HPLC and track mass balance to identify degradation pathways .

Q. Advanced: What mechanistic insights can be gained from radical scavenging assays?

Using DPPH or ABTS radical scavenging assays, researchers can quantify antioxidant capacity. For example, structural analogs like berberine hydrochloride show IC₅₀ values of 12–18 µM against DPPH, suggesting potential redox-modulating properties for related phosphonates .

Basic: How to resolve contradictions in bioactivity data across studies?

Methodological Answer:
Discrepancies often arise from:

  • Purity differences : Validate compound purity via HPLC (>98%).
  • Assay variability : Standardize protocols (e.g., enzyme concentrations, incubation times).
  • Solvent effects : Use DMSO or ethanol at <1% v/v to avoid denaturation artifacts .

Q. Advanced: Can computational modeling predict structure-activity relationships (SAR)?

Yes. Density Functional Theory (DFT) calculations optimize geometry and electrostatic potential maps, identifying key residues (e.g., Arg/Lys in phosphatase active sites) for hydrogen bonding. Molecular docking (AutoDock Vina) can predict binding energies (ΔG ~ -8 to -10 kcal/mol) and guide synthetic modifications .

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